molecular formula C16H23N3O2S B4841726 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide

1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide

Cat. No. B4841726
M. Wt: 321.4 g/mol
InChI Key: XKTOMCRWUGWFKB-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide, also known as EPPS, is a chemical compound that has been widely used in scientific research due to its unique properties. EPPS is a sulfonamide compound that has a pyrazole ring structure. It has a molecular formula of C18H24N4O2S and a molecular weight of 368.48 g/mol. This compound has a variety of applications in biochemical and physiological research, including its use as a buffer and as a modulator of ion channels.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide as a modulator of ion channels is not fully understood. However, it has been suggested that 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide may bind to a specific site on the NMDA receptor, enhancing its activity. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide may also affect other ion channels, such as voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. As a buffer, 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide can help maintain a stable pH in biological and biochemical experiments. As a modulator of ion channels, 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide can enhance the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide as a buffer is its effectiveness in the pH range of 6.5-9.5. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide is also relatively stable and does not undergo significant degradation under normal laboratory conditions. One limitation of using 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide is its relatively high cost compared to other commonly used buffers.

Future Directions

There are several future directions for research involving 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide. One potential application is in the development of new drugs that target ion channels, specifically the NMDA receptor. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide may serve as a lead compound for the development of new drugs that enhance the activity of the NMDA receptor. Another potential application is in the development of new buffers with improved properties, such as increased stability and effectiveness over a wider pH range.

Scientific Research Applications

1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide has been used in a variety of scientific research applications. One of the main applications of 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide is as a buffer in biological and biochemical experiments. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide has been shown to have a pKa value of 8.0, making it an effective buffer in the pH range of 6.5-9.5. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide has also been used as a modulator of ion channels, specifically the N-methyl-D-aspartate (NMDA) receptor. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide has been shown to enhance the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.

properties

IUPAC Name

1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-5-15(14-9-7-12(3)8-10-14)18-22(20,21)16-11-17-19(6-2)13(16)4/h7-11,15,18H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTOMCRWUGWFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(N(N=C2)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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